molecular formula C4H10O6S2 B1266143 Butane-1,4-disulfonic acid CAS No. 27665-39-0

Butane-1,4-disulfonic acid

Cat. No.: B1266143
CAS No.: 27665-39-0
M. Wt: 218.3 g/mol
InChI Key: VERAMNDAEAQRGS-UHFFFAOYSA-N
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Scientific Research Applications

Nanosized Brönsted Acidic Catalyst

Butane-1,4-disulfonic acid derivatives have been utilized in the creation of novel nanosized Brönsted acidic catalysts. These catalysts have proven effective in promoting the one-pot synthesis of various organic compounds. For instance, they have been used in the synthesis of polyhydroquinoline derivatives through Hantzsch condensation, offering excellent yields and reusability (Goli-Jolodar, Shirini, & Seddighi, 2016).

Brönsted Acid Catalyst for Organic Synthesis

Derivatives of this compound have been shown to act as effective Brönsted acid catalysts. They have been particularly valuable in synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. This method is noted for its high yield, clean reactions, simple methodology, and the ability to recycle the catalyst without significant loss of activity (Khaligh, 2015).

Pharmaceutical Compound Synthesis

This compound derivatives have been utilized as catalysts for synthesizing biologically active pharmaceutical compounds. Notably, they have been used in the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, compounds with significant pharmaceutical properties (Goli-Jolodar, Shirini, & Seddighi, 2018).

Buffering Agent in Biological Research

In biological research, derivatives of this compound, such as 4-(N-morpholino)butanesulfonic acid (MOBS), are used as standard buffers for pH control. They are particularly useful in the physiological pH range, contributing significantly to the accuracy and reliability of experimental results (Taha & Lee, 2011).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Butane-1,4-disulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the synthesis of S-adenosyl-L-methionine, a critical methyl donor in numerous biochemical processes. The interactions of this compound with enzymes such as methionine adenosyltransferase facilitate the production of S-adenosyl-L-methionine, which is essential for methylation reactions in the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the methylation status of DNA, thereby influencing gene expression. Additionally, this compound can impact cellular metabolism by altering the availability of S-adenosyl-L-methionine, which is a key metabolite in the transmethylation pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with methionine adenosyltransferase, leading to the production of S-adenosyl-L-methionine. This interaction is crucial for the methylation of various biomolecules, including DNA, proteins, and lipids. This compound acts as a substrate for methionine adenosyltransferase, facilitating the transfer of methyl groups to target molecules, thereby regulating gene expression and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate methylation reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance methylation reactions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse effects on organ function. Threshold effects have been observed, indicating that there is a dosage range within which this compound is effective without being harmful .

Metabolic Pathways

This compound is involved in the transmethylation pathway, where it interacts with methionine adenosyltransferase to produce S-adenosyl-L-methionine. This pathway is critical for the methylation of various biomolecules, including DNA, proteins, and lipids. The availability of this compound can influence metabolic flux and the levels of metabolites involved in methylation reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to specific cellular compartments where it can exert its effects. The distribution of this compound within tissues is influenced by its interactions with binding proteins that regulate its availability and activity .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. In the nucleus, this compound plays a role in regulating gene expression through its involvement in methylation reactions .

Properties

IUPAC Name

butane-1,4-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERAMNDAEAQRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276215
Record name butane-1,4-disulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27665-39-0
Record name 1,4-Butanedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27665-39-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane-1,4-disulfonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name butane-1,4-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane-1,4-disulfonic acid
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Record name 1,4-Butanedisulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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